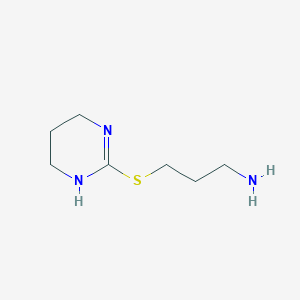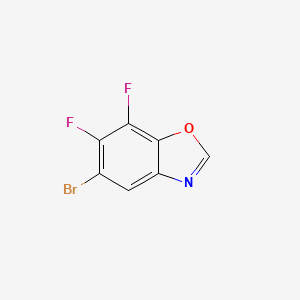
5-Bromo-6,7-difluoro-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6,7-difluoro-1,3-benzoxazole is a heterocyclic aromatic compound that contains both bromine and fluorine atoms. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of bromine and fluorine atoms in the benzoxazole ring enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,7-difluoro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and fluorinated reagents. One common method is the condensation of 2-aminophenol with 5-bromo-6,7-difluoro-2-carboxylic acid under acidic conditions, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also gaining traction in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6,7-difluoro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or palladium catalysts are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of 5-substituted-6,7-difluoro-1,3-benzoxazole derivatives.
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of dehalogenated benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6,7-difluoro-1,3-benzoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-microbial, anti-cancer, and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Material Science: It is employed in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 5-Bromo-6,7-difluoro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular signaling pathways, such as the inhibition of kinase activity or modulation of gene expression, resulting in anti-cancer or anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
- 6,7-Difluoro-1,3-benzoxazole
- 5-Bromo-1,3-benzoxazole
Uniqueness
5-Bromo-6,7-difluoro-1,3-benzoxazole is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and biological activity compared to other benzoxazole derivatives. The combination of these halogens provides a distinct electronic environment that can be exploited in various chemical and biological applications .
Eigenschaften
Molekularformel |
C7H2BrF2NO |
|---|---|
Molekulargewicht |
234.00 g/mol |
IUPAC-Name |
5-bromo-6,7-difluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H2BrF2NO/c8-3-1-4-7(12-2-11-4)6(10)5(3)9/h1-2H |
InChI-Schlüssel |
OKAFPLGKZANJBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1Br)F)F)OC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


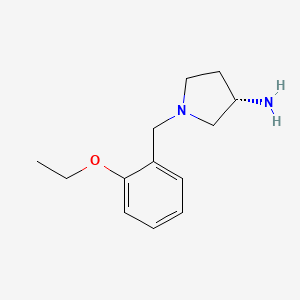
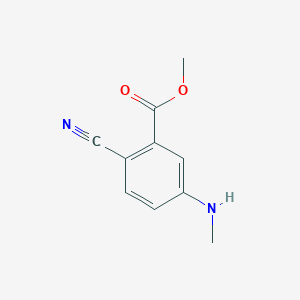
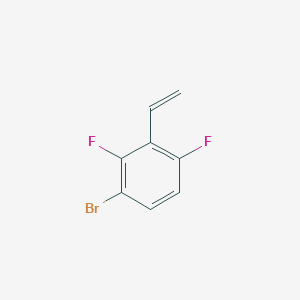
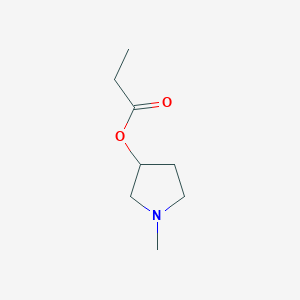
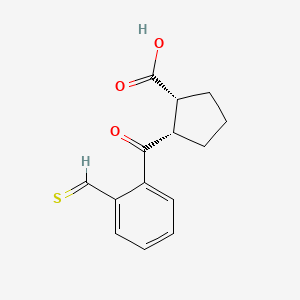

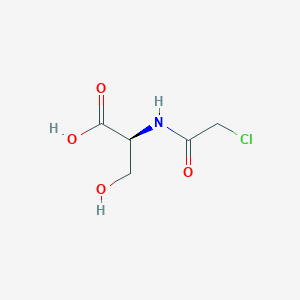

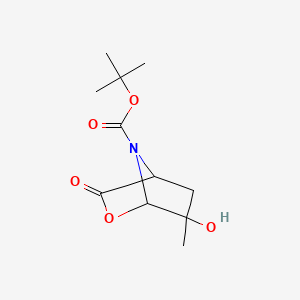
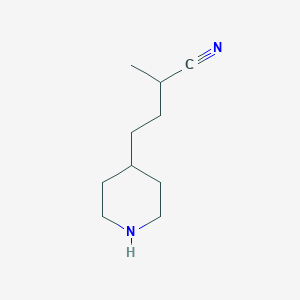

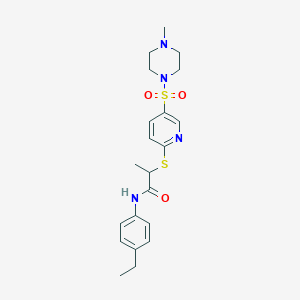
![[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide](/img/structure/B15205409.png)
